1,2-ジパルミトイル-L-α-ホスファチジル-D-ミオイノシトール 4,5-ビスリン酸

概要

説明

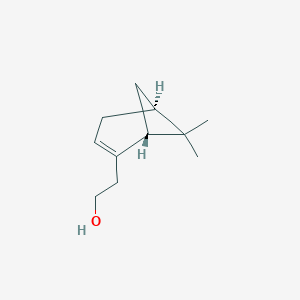

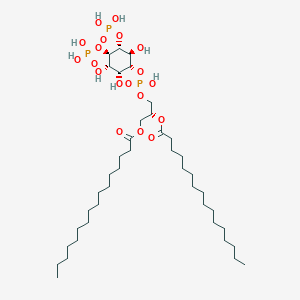

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is a phosphatidylinositol bisphosphate, a type of phospholipid that plays a crucial role in cellular signaling. This compound is composed of a glycerol backbone linked to two hexadecanoyl (palmitoyl) fatty acid chains and a phospho-(1D-myo-inositol-4,5-bisphosphate) head group. It is commonly found in the inner leaflet of the plasma membrane and is involved in various cellular processes, including signal transduction and membrane trafficking.

科学的研究の応用

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is widely used in scientific research due to its role in cellular signaling. Some applications include:

Chemistry: Studying lipid-protein interactions and membrane dynamics.

Biology: Investigating signal transduction pathways, particularly those involving phosphoinositide 3-kinases (PI3Ks) and phospholipase C (PLC).

Medicine: Exploring its role in diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Used in the development of lipid-based drug delivery systems and biosensors.

作用機序

Target of Action

The primary target of 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate is the serine-threonine kinase Akt . Akt is a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription and cell migration .

Mode of Action

The compound interacts with its target, Akt, by acting as a lipid product of phosphoinositide 3-kinase (PI 3-kinase) . The activity of Akt correlates with the amount of phosphatidylinositol-3,4-bisphosphate (PtdIns-3,4-P2) in vivo . This interaction results in the activation of Akt .

Biochemical Pathways

The compound plays a crucial role in the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway . Upon activation, Akt can phosphorylate a range of intracellular proteins leading to the regulation of cell survival and the cell cycle . Moreover, it acts as a second messenger precursor and a signaling molecule itself, controlling the targeting and activity of its effector molecules, thereby regulating cell migration, vesicle transport, cell morphology, and signal transduction .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.

Result of Action

The activation of Akt by 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate can lead to a variety of cellular effects. For instance, it can promote cell survival, growth, and proliferation by inhibiting apoptotic pathways . It also plays a role in cell migration and vesicle transport .

生化学分析

Biochemical Properties

1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate plays a pivotal role in cellular signaling pathways . It may be hydrolyzed by PI-specific phospholipase C to generate IP3 and DAG . This compound is also involved in the regulation of protein kinases, guanine-nucleotide-binding proteins (G proteins), and probably the actin cytoskeleton .

Cellular Effects

1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate exerts significant effects on various types of cells and cellular processes. It controls the targeting and activity of its effector molecules, thereby regulating cell migration, vesicle transport, cell shape formation, and signal transduction .

Molecular Mechanism

The molecular mechanism of action of 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate involves its role as a second messenger precursor and a signaling molecule in its own right . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate is involved in the phosphoinositide signaling pathway . It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) typically involves the following steps:

Preparation of 1,2-dihexadecanoyl-sn-glycerol: This intermediate is synthesized by esterifying glycerol with hexadecanoic acid (palmitic acid) using a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Phosphorylation: The dihexadecanoyl-sn-glycerol is then phosphorylated using phosphorus oxychloride (POCl3) in the presence of a base like pyridine to form 1,2-dihexadecanoyl-sn-glycero-3-phosphate.

Inositol Addition: The final step involves the addition of 1D-myo-inositol-4,5-bisphosphate to the phosphorylated intermediate. This is typically achieved through a coupling reaction using a reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are often used for purification.

化学反応の分析

Types of Reactions

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) can undergo various chemical reactions, including:

Hydrolysis: The ester bonds in the fatty acid chains can be hydrolyzed by lipases or under acidic/basic conditions to yield glycerol, hexadecanoic acid, and inositol phosphates.

Phosphorylation/Dephosphorylation: The inositol head group can be further phosphorylated or dephosphorylated by specific kinases and phosphatases, respectively, altering its signaling properties.

Oxidation/Reduction: The compound can undergo oxidation or reduction reactions, particularly at the fatty acid chains, affecting its structural integrity and function.

Common Reagents and Conditions

Hydrolysis: Lipases, hydrochloric acid, sodium hydroxide.

Phosphorylation: ATP, specific kinases.

Oxidation/Reduction: Hydrogen peroxide, sodium borohydride.

Major Products

Hydrolysis: Glycerol, hexadecanoic acid, inositol phosphates.

Phosphorylation: Higher phosphorylated inositol phosphates.

Oxidation/Reduction: Modified fatty acid chains.

類似化合物との比較

Similar Compounds

1,2-dioleoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate): Contains oleic acid chains instead of hexadecanoic acid.

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-3,4,5-trisphosphate): Contains an additional phosphate group on the inositol ring.

1,2-dioctanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate): Contains octanoic acid chains instead of hexadecanoic acid.

Uniqueness

1,2-dihexadecanoyl-sn-glycero-3-phospho-(1D-myo-inositol-4,5-bisphosphate) is unique due to its specific fatty acid composition and its role in signaling pathways. The hexadecanoic acid chains provide distinct biophysical properties to the membrane, influencing membrane fluidity and protein interactions.

特性

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H81O19P3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)55-31-33(57-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-56-63(53,54)60-39-36(44)37(45)40(58-61(47,48)49)41(38(39)46)59-62(50,51)52/h33,36-41,44-46H,3-32H2,1-2H3,(H,53,54)(H2,47,48,49)(H2,50,51,52)/t33-,36-,37+,38+,39-,40-,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWJHKSHEWVOSS-MRQSADPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H81O19P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349239 | |

| Record name | 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

971.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120595-88-2 | |

| Record name | 1,2-Dipalmitoyl-L-alpha-phosphatidyl-D-myo-inositol 4,5-bisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3R,4S,5R,6S)-3,4,5-tribenzoyloxy-6-bromooxan-2-yl]methyl benzoate](/img/structure/B44337.png)

![Furo[2,3-b]pyridine-2-sulfonamide](/img/structure/B44346.png)

![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)

![Thieno[3,2-b]pyridin-6-amine](/img/structure/B44365.png)

![(5Z)-1-(2,3-dichlorophenyl)-5-[(4-fluorophenyl)methylidene]-3-(4-morpholin-4-ylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B44372.png)

![2-((1S,2S,5S)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethanol](/img/structure/B44373.png)